

A Technical Guide to (-)-Pisatin: Molecular Properties, Biosynthesis, and Analysis

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This technical guide provides an in-depth overview of **(-)-pisatin**, a significant phytoalexin produced by the pea plant (Pisum sativum). The document details its fundamental molecular characteristics, biosynthetic pathway, and established experimental protocols for its quantification, offering a valuable resource for professionals in plant science, mycology, and natural product chemistry.

Core Molecular and Chemical Data

(-)-Pisatin is an isoflavonoid phytoalexin, playing a crucial role in the plant's defense mechanisms against pathogenic fungi.[1] Its chemical identity has been well-established, and its core quantitative data are summarized below.

Property	Value	
Molecular Formula	C17H14O6[2]	
Molar Mass	314.29 g/mol [2]	
CAS Number	20186-22-5	
Chemical Name	(6aR,12aR)-3-Methoxy-6H,9H-[1] [3]dioxolo[4',5':5,6][3]benzofuro[3,2-c] [3]benzopyran-6a(12aH)-ol[2]	



Biosynthesis of (-)-Pisatin

The biosynthesis of pisatin is a multi-step enzymatic process that begins with the amino acid L-phenylalanine.[3] The pathway involves a series of modifications to produce the final pterocarpan structure. The key stages of this pathway are illustrated in the diagram below.



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Caption: The biosynthetic pathway of (-)-pisatin starting from L-phenylalanine.

Experimental Protocols: Extraction and Quantification of Pisatin

A widely used and reproducible method for the extraction and quantification of pisatin from pea pods involves spectrophotometric analysis. This method is advantageous as it does not require specialized analytical instrumentation.[4][5]

Materials and Equipment

- Immature pea pods (Pisum sativum)
- Elicitor solution (e.g., copper chloride, chitosan, or fungal spores)[5][6]
- Hexane[5]
- 95% Ethanol[5]
- Sterile deionized water
- · Petri dishes
- Glass vials (30 ml)
- Beakers (30 ml)



- Adjustable pipettes
- Forceps
- Spatula
- UV Spectrophotometer[5]
- Quartz cuvettes (1 cm pathlength)[5]

Procedure

- Preparation of Pea Pods:
 - Harvest immature pea pods and remove the calyx.[5]
 - Keep the pods in sterile deionized water to maintain moisture.
 - Separate the pod halves using a smooth spatula, taking care to avoid wounding the tissue.
 [5]
 - Determine the fresh weight of the pod halves.[5]
 - Place the pod halves with the inner endocarp surface facing up in a Petri dish.[5]
- Elicitor Application:
 - Apply a small volume (e.g., 25 μl) of the chosen elicitor solution onto the endocarp surface and distribute it evenly with a glass rod.[5] For control samples, apply the solvent used for the elicitor.[5]
 - Incubate the treated pods in a humid environment (e.g., a plastic container with wet paper towels) in the dark or under low light for up to 24 hours.[5]
- Extraction of Pisatin:
 - Transfer the pod halves into a 30 ml glass vial using forceps.[5]



- Immerse the pods in 5 ml of hexane (a typical ratio is 400 mg fresh weight per 5 ml of hexane).[5]
- Incubate for 4 hours in the dark.[5]
- Decant the hexane into a 30 ml beaker.[5]
- Evaporate the hexane in a fume hood with a gentle stream of air, avoiding bright light as pisatin is light-sensitive.[5]
- Quantification:
 - Dissolve the residue in the beaker in 1 ml of 95% ethanol.[5]
 - Transfer the solution to a quartz cuvette.
 - Measure the absorbance at 309 nm using a UV spectrophotometer.
 - To ensure the purity of the extracted pisatin, a UV spectrum can be measured from 220-320 nm. Pisatin exhibits a characteristic spectrum with two peaks at 286 nm and 309 nm.
 [5] The ratio of the absorbance at 309 nm to 286 nm should be approximately 1.47 for pure pisatin.
- Data Analysis:
 - Subtract the absorbance value of the non-treated control from the sample readings.
 - Convert the absorbance to concentration using the extinction coefficient of pisatin. An absorbance of 1.0 at 309 nm in a 1 cm pathlength cuvette corresponds to 43.8 μg/ml of pisatin.[5]
 - Express the final pisatin concentration as μg per gram of fresh tissue weight.[5]

Mechanism of Fungal Resistance

Some fungal pathogens of pea have evolved a mechanism to tolerate pisatin. This involves the detoxification of the phytoalexin through demethylation, a reaction catalyzed by a cytochrome P450 enzyme known as pisatin demethylase.[7][8] This enzymatic modification reduces the



antifungal toxicity of pisatin, allowing the pathogen to successfully colonize the host plant.[8] The study of pisatin demethylase and its inhibitors is an active area of research in the development of novel crop protection strategies.

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